Isosteric Replacement of Morpholine in mTOR Inhibitor Maintains Kinase Inhibition Potency
Replacement of the morpholine ring in the clinical PI3K/mTOR inhibitor PF-04691502 with the 3-oxabicyclo[4.1.0]heptane scaffold (via derivative 3b) demonstrated that the non-nitrogen containing isostere preserves potent mTOR kinase inhibition. The inhibitory activity of compound 3b (IC50 = 14 nM) is directly comparable to the parent compound PF-04691502 (IC50 = 1.6 nM) [1].
| Evidence Dimension | mTOR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM (for compound 3b, a derivative containing the 3-oxabicyclo[4.1.0]heptane scaffold) |
| Comparator Or Baseline | IC50 = 1.6 nM (PF-04691502, a morpholine-containing PI3K/mTOR inhibitor) |
| Quantified Difference | Approximately 8.8-fold difference in IC50 |
| Conditions | Biochemical assay for mTOR kinase inhibition. |
Why This Matters
This head-to-head data validates the isostere as a direct replacement for morpholine in a relevant clinical candidate, preserving target potency within an order of magnitude, which is critical for structure-activity relationship (SAR) campaigns.
- [1] Hobbs, H.; Bravi, G.; Campbell, I.; Convery, M.; Davies, H.; Inglis, G.; Pal, S.; Peace, S.; Redmond, J.; Summers, D. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. J. Med. Chem. 2019, 62, 6974–6982. (Table 1, compound 3b). View Source
